4-(3,5-Difluorophenoxy)butan-1-amine
Overview
Description
4-(3,5-Difluorophenoxy)butan-1-amine , also known by its chemical formula C10H13F2NO , is a synthetic organic compound. Its molecular weight is approximately 185.22 g/mol . This compound features a butylamine group (–NH2) attached to a 3,5-difluorophenoxy moiety.
Physical And Chemical Properties Analysis
Scientific Research Applications
Minilibrary Construction and Cytotoxicity Studies
A minilibrary constructed using a solution-phase synthesis involved coupling core amino compounds, including butan-1-amine, with carboxylic acids. This study found increased cytotoxicity against MCF-7 and A549 cells for certain analogues, suggesting potential applications in cancer research (Chiang et al., 2009).
Crystal Structures of Butyrate and 1,3-Dioxane Derivatives
The synthesis of butyrate derivatives, including a compound related to 4-(3,5-Difluorophenoxy)butan-1-amine, was analyzed. The crystal structures of these compounds were studied using spectroscopic techniques and single crystal X-ray diffraction, providing insights into their structural properties (Jebas et al., 2013).
Electrochromic Devices with Conducting Copolymers
A study on electrochromic devices used a polymer precursor related to this compound. The research demonstrated the potential of these materials in creating multicolored electrochromic devices with improved properties like redox stability and switching time (Yagmur et al., 2013).
Aminolysis Studies
The aminolysis of a compound structurally similar to this compound was studied, showing successful reactions under specific conditions. This study is relevant for understanding the chemical behavior of similar compounds in different reaction media (Novakov et al., 2017).
Asymmetric Synthesis of Amines
Research on N-tert-butanesulfinyl imines, closely related to the chemical structure , provided insights into their use in the asymmetric synthesis of amines. This is significant for developing enantioenriched amines for various applications (Ellman et al., 2002).
Biocatalytic Reductive Amination
A study focused on the biocatalytic synthesis of short-chain chiral amines using amine dehydrogenases. This research is pertinent for the production of small optically active molecules, including those related to this compound (Ducrot et al., 2021).
Applications in Material Chemistry
Another area of application is the synthesis of biobased amines for material chemistry. This encompasses the development of biobased polymers and other materials using amines as key intermediates (Froidevaux et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-(3,5-difluorophenoxy)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c11-8-5-9(12)7-10(6-8)14-4-2-1-3-13/h5-7H,1-4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRZRFVMCPUZIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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